![molecular formula C11H10N4O B2810311 1-(1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine CAS No. 926190-29-6](/img/structure/B2810311.png)
1-(1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine
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Description
Benzoxazole is a heterocyclic compound, and it’s a bicyclic molecule consisting of a benzene ring fused to an oxazole ring . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives has been confirmed by IR, 1H/13C-NMR, and mass spectrometry .Chemical Reactions Analysis
Benzoxazole derivatives have been used as starting materials for different mechanistic approaches in drug discovery .Scientific Research Applications
- Researchers have explored its derivatives for potential biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
- Nanocatalysts, metal catalysts, and ionic liquid catalysts have been employed to achieve efficient benzoxazole formation .
- Green and cost-effective catalysts, such as K10-Montmorillonite clay, facilitate one-step synthesis of azo dyes using substituted phenols as coupling agents .
Medicinal Chemistry and Drug Discovery
Synthetic Organic Chemistry
Azo Dye Synthesis
Thienopyrimidine Derivatives
properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-7-6-10(12)15(14-7)11-13-8-4-2-3-5-9(8)16-11/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQSSKWDMYAHCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine |
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